5-(Phenylethynyl)isophthalic acid
Overview
Description
5-(Phenylethynyl)isophthalic acid, abbreviated as PIPA, is a compound that has garnered significant attention from researchers due to its unique properties and potential applications. It is used as monomers to synthesize Metal-organic Frameworks (MOFs) materials .
Synthesis Analysis
Commercially, this compound can be used as monomers to synthesize MOF materials . In a study, four novel metal–organic frameworks were successfully synthesized under solvothermal conditions .Molecular Structure Analysis
The molecular formula of this compound is C16H10O4. It has a molecular weight of 266.25 g/mol.Chemical Reactions Analysis
This compound is commonly used as monomers to synthesize MOF materials . The compound’s unique molecular structure imparts these resins with improved thermal stability, chemical resistance, and dimensional stability .Physical and Chemical Properties Analysis
This compound has a molecular weight of 266.25 g/mol and a molecular formula of C16H10O4. More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Chlorogenic Acid: Pharmacological Review
Chlorogenic acid, while not directly related to 5-(Phenylethynyl)isophthalic acid, is a phenolic compound with various biological and pharmacological effects. It is known for its antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective roles, among others. This review suggests that phenolic compounds, including isophthalic acid derivatives, could potentially have diverse biological applications and warrants further research to uncover and optimize their effects (Naveed et al., 2018).
Banana-Shaped Molecules from Isophthalic Acids
A study on banana-shaped molecules derived from substituted isophthalic acids reviews about a hundred compounds, highlighting the potential for inducing several mesophases with switching properties. This suggests that derivatives of isophthalic acids, possibly including this compound, could be of interest in the development of materials with novel properties (Nguyen et al., 2003).
Biodegradation of Phthalates
Research on the biodegradation of phthalate esters, which are structurally related to isophthalic acid compounds, demonstrates the role of bacteria in breaking down these substances in the environment. This study provides insights into the microbial degradation pathways of phthalates, which could be relevant for understanding the environmental behavior and potential biodegradation of this compound and its derivatives (Keyser et al., 1976).
Future Directions
Mechanism of Action
Target of Action
5-(Phenylethynyl)isophthalic acid is primarily used as a monomer to synthesize Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Mode of Action
The compound interacts with its targets by forming covalent bonds, leading to the creation of MOFs . These MOFs can exhibit various properties such as high porosity, large surface area, and the ability to host molecules, making them useful in a variety of applications, including gas storage, separation, and catalysis .
Biochemical Pathways
The synthesis of mofs can influence numerous chemical processes due to their versatile nature .
Result of Action
The primary result of the action of this compound is the formation of MOFs . These MOFs can be tailored to possess specific properties and functionalities, making them highly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
5-(2-phenylethynyl)benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)13-8-12(9-14(10-13)16(19)20)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHENWQFKYOPTRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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